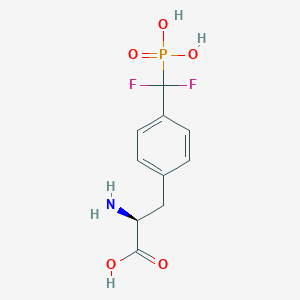

4-(Phosphonodifluoromethyl)-L-phenylalanine

Übersicht

Beschreibung

4-(Phosphonodifluoromethyl)-L-phenylalanine is a synthetic amino acid derivative characterized by the presence of a phosphonodifluoromethyl group attached to the phenylalanine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the use of difluorocarbene intermediates, which can be generated under weakly acidic conditions using potassium hydrogen difluoride as an activator . The difluorocarbene then selectively inserts into the aliphatic O-H bond of a precursor molecule, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(Phosphonodifluoromethyl)-L-phenylalanine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Analyse Chemischer Reaktionen

CuCl-Promoted Coupling

A scaled-up synthesis employs CuCl-mediated cross-coupling between phosphono-difluoromethyl-CdBr and N-Fmoc-l-4-iodophenylalanine (Scheme 1) . This method achieves high efficiency (85% yield) under mild conditions, enabling large-scale production .

Fmoc Protection Strategy

- Protection : The amino group is shielded using 9-fluorenylmethoxycarbonyl (Fmoc) to prevent undesired side reactions during solid-phase peptide synthesis .

- Deprotection : Cleavage of Fmoc is performed with 20% piperidine in DMF, preserving the phosphonodifluoromethyl group .

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| CuCl-mediated coupling | CuCl, DMF, 60°C, 24 h | 85% | |

| Fmoc deprotection | 20% piperidine/DMF, RT | >95% |

Functional Group Transformations

The phosphonodifluoromethyl group undergoes selective reactions critical for modifying bioactivity:

Phosphonate Ester Hydrolysis

- The diethyl phosphonate ester intermediate is hydrolyzed using trifluoroacetic acid (TFA) to yield the free phosphonic acid .

- Hydrolysis occurs under mild conditions (RT, 2 h), avoiding degradation of the phenylalanine backbone .

Stability Under Acidic/Basic Conditions

- Acidic (pH 2–6) : Stable, with no decomposition observed over 24 h .

- Basic (pH >8) : Partial dephosphorylation occurs, reducing bioactivity .

Key Steps in Peptide Assembly

- Coupling : HBTU/HOBt activation in DMF facilitates amide bond formation .

- Global Deprotection : TFA cleavage (95% TFA, 2.5% H2O, 2.5% TIS) releases the peptide from resin .

| Parameter | Condition | Efficiency | Source |

|---|---|---|---|

| Coupling | HBTU/HOBt, DIPEA, DMF | >98% | |

| Cleavage | 95% TFA, 2.5% H2O, 2.5% TIS | >90% |

Reactivity in Enzyme Inhibition

The phosphonodifluoromethyl group mimics pTyr, enabling potent inhibition of protein tyrosine phosphatases (PTPases):

pH-Dependent Binding Affinity

- pKa2 of Phosphonate : 5.8 (vs. 6.5 for non-fluorinated Pmp) .

- Enhanced hydrogen bonding with PTP1B active-site residues (e.g., Phe182) improves inhibitor potency by 1,000-fold compared to Pmp .

| Inhibitor | IC50 (PTP1B) | Selectivity (vs. LAR) | Source |

|---|---|---|---|

| F2Pmp-containing peptide | 100 nM | 50-fold | |

| Pmp-containing peptide | 100 μM | 10-fold |

Comparative Reactivity with Analogues

The difluoromethyl moiety confers distinct reactivity compared to related compounds:

Wissenschaftliche Forschungsanwendungen

Synthesis of F2Pmp

The synthesis of F2Pmp typically involves several steps:

- Starting Materials : The process begins with commercially available phenylalanine derivatives.

- Phosphonation : The introduction of the difluorophosphonomethyl group is achieved through various phosphonation techniques, often employing phosphorus oxychloride or other phosphorus reagents.

- Fmoc Protection : The amino group is protected using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, facilitating its incorporation into peptide sequences during solid-phase synthesis.

A notable study outlined an efficient scaled-up synthesis of N-alpha-Fmoc-4-phosphonodifluoromethyl-L-phenylalanine, demonstrating a robust method for producing this compound for research purposes .

Applications in Signal Transduction

F2Pmp has shown significant utility in the field of cellular signal transduction:

- Mimicking pTyr : As a stable mimic of phosphotyrosine, F2Pmp can be incorporated into peptides to study the role of pTyr in signaling pathways without the instability associated with natural pTyr residues .

- Interaction Studies : It facilitates the investigation of protein-tyrosine phosphatase (PTP) interactions, as it resists hydrolysis by these enzymes while still participating in biological processes .

Peptide Synthesis and Therapeutic Potential

F2Pmp is increasingly utilized in peptide synthesis due to its unique properties:

- Incorporation into Peptides : Researchers have successfully incorporated F2Pmp into various peptides, allowing for the exploration of therapeutic applications related to cancer and other diseases .

- Drug Development : The stability and bioactivity of peptides containing F2Pmp make them promising candidates for drug development targeting specific signaling pathways involved in disease progression .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of F2Pmp in practical applications:

Wirkmechanismus

The mechanism of action of 4-(Phosphonodifluoromethyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonodifluoromethyl group can mimic the natural substrate of enzymes, allowing the compound to act as a competitive inhibitor. This interaction can block the enzyme’s active site, preventing the normal substrate from binding and thereby inhibiting the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(Phosphonodifluoromethyl)-L-phenylalanine include:

4-(Phosphono)-L-phenylalanine: Lacks the difluoromethyl group but retains the phosphono group.

4-(Difluoromethyl)-L-phenylalanine: Contains the difluoromethyl group but lacks the phosphono group.

4-(Phosphonodifluoromethyl)-D-phenylalanine: The D-enantiomer of the compound.

Uniqueness

The uniqueness of this compound lies in the presence of both the phosphono and difluoromethyl groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and interact with biological targets in unique ways, making it a valuable tool in scientific research and drug development .

Biologische Aktivität

4-(Phosphonodifluoromethyl)-L-phenylalanine (4-DFP-L-Phe) is a synthetic amino acid that exhibits significant biological activity, particularly as a mimic of phosphorylated amino acids. This compound has garnered attention for its unique structural features and its potential applications in various fields, including enzyme research and drug discovery.

Chemical Structure and Properties

The molecular formula of 4-DFP-L-Phe is C10H12F2NO5P, with a molecular weight of approximately 307.18 g/mol. The compound is characterized by the presence of a phosphonodifluoromethyl group attached to the phenylalanine structure, which enhances its biochemical properties, particularly its ability to interact with proteins involved in cellular signaling pathways.

4-DFP-L-Phe primarily acts as an irreversible inhibitor of serine proteases, a class of enzymes critical for various biological processes such as protein degradation, blood clotting, and immune function. The compound covalently binds to the active site of these enzymes, modifying a key serine residue and rendering the enzyme inactive. This mechanism makes 4-DFP-L-Phe a valuable tool in studying enzyme function and developing therapeutic agents for diseases linked to dysregulated serine protease activity, including cancer and Alzheimer's disease.

Enzyme Inhibition

The ability of 4-DFP-L-Phe to inhibit serine proteases has been widely studied. It serves as a model compound for exploring the mechanisms of enzyme inhibition and for designing new inhibitors with improved specificity and potency. The irreversible binding characteristic allows researchers to investigate the dynamics of enzyme activity in various biological contexts.

Mimicking Phosphorylated Residues

Due to its structural similarity to phosphotyrosine, 4-DFP-L-Phe can effectively mimic phosphorylated residues in proteins. This property enables it to compete with natural substrates for binding sites on proteins containing SH2 domains and other phospho-binding motifs. Such interactions are crucial for understanding cellular signaling pathways and developing targeted therapies.

Imaging Applications

In addition to its role in enzyme research, 4-DFP-L-Phe can be radiolabeled with isotopes like fluorine-18 (18F), allowing it to be used as a positron emission tomography (PET) imaging agent . This application facilitates the visualization and tracking of 4-DFP-L-Phe distribution and activity in living organisms, providing insights into its pharmacokinetics and biological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Phosphono-L-phenylalanine | Contains a phosphono group without fluorination | Less acidic than 4-DFP-L-Phe |

| N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)] | Combines glutamic acid with a similar phosphonic structure | More complex due to additional amino acid structure |

| Fmoc-L-F2Pmp-OH | Hydrolysis-stable mimic of phosphotyrosine | Enhanced stability and mimicking capability |

The unique fluorinated phosphonic acid group in 4-DFP-L-Phe increases acidity compared to non-fluorinated analogs, enhancing its ability to interact with biological targets.

Case Studies and Research Findings

Research on 4-DFP-L-Phe has highlighted its potential therapeutic applications through various case studies:

- Serine Protease Inhibition : A study demonstrated that 4-DFP-L-Phe effectively inhibited specific serine proteases involved in cancer progression, suggesting its potential as an anticancer agent.

- Cell Signaling : Another investigation focused on the compound's role in mimicking phosphorylated residues, revealing its influence on cellular signaling pathways critical for cell growth and differentiation.

- Imaging Studies : PET imaging studies using radiolabeled 4-DFP-L-Phe provided valuable data on tumor metabolism, showcasing its utility in cancer diagnostics.

These findings underscore the versatility of 4-DFP-L-Phe in both basic research and clinical applications.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2NO5P/c11-10(12,19(16,17)18)7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8H,5,13H2,(H,14,15)(H2,16,17,18)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDUMKHDIFUQGB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.